methyl (2S)-2-(methylamino)butanoate hydrochloride

Solid‑state handling Weighing accuracy Hydrochloride stability

Researchers designing metabolically stable peptide mimetics often face challenges with free-base liquid handling and oxidative degradation. This (S)-configured N-methyl amino acid ester hydrochloride solves both issues: • Solid HCl salt ensures accurate weighing for high-throughput parallel synthesis • N-Methylation eliminates amide proton, biasing cis/trans ratio & enhancing proteolytic resistance • ≥95% purity; compatible with standard SPPS after in situ neutralization.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 136120-69-9
Cat. No. B2398085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-(methylamino)butanoate hydrochloride
CAS136120-69-9
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCCC(C(=O)OC)NC.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4-5(7-2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m0./s1
InChIKeyASOJIUMAOMSETO-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2S)-2-(methylamino)butanoate Hydrochloride (CAS 136120-69-9): Baseline Profile for Chiral Building Block Procurement


Methyl (2S)-2-(methylamino)butanoate hydrochloride is a chiral N-methyl-L-2-aminobutyric acid methyl ester supplied as a stable hydrochloride salt . The compound bears a single stereogenic center at the α-carbon in the (S)-configuration and contains a secondary N-methylamine moiety protected as its hydrochloride, making it a solid, easily handled building block for peptide mimetic and medicinal chemistry programs . Its molecular formula is C₆H₁₄ClNO₂ and its molecular weight is 167.63 g/mol .

Why Generic Substitution Fails for Methyl (2S)-2-(methylamino)butanoate Hydrochloride in Chiral Synthesis


Simple substitution with the free base (methyl (2S)-2-(methylamino)butanoate, CAS 776263-08-2) , other ester analogs (e.g., ethyl or tert-butyl esters), or unmethylated amino acid esters (e.g., methyl (2S)-2-aminobutanoate hydrochloride) alters critical properties such as physical state, storage stability, nucleophilicity of the amine, and conformational preferences in peptide backbones [1]. N-Methylation eliminates the amide proton, changing cis/trans amide bond ratios and hydrogen-bonding networks, which directly impacts the biological conformation of derived peptides. The hydrochloride salt form confers solid-state handling advantages and protects the secondary amine from oxidation, whereas the free base is typically a liquid more prone to degradation.

Quantitative Differentiation Evidence for Methyl (2S)-2-(methylamino)butanoate Hydrochloride Against Close Analogs


Physical State: Hydrochloride Salt Is a Solid Versus Liquid Free Base, Simplifying Accurate Dispensing

The hydrochloride salt form (CAS 136120-69-9) is a solid at ambient temperature, as explicitly stated in the Sigma-Aldrich product specification . In contrast, the corresponding free base methyl (2S)-2-(methylamino)butanoate (CAS 776263-08-2) is reported as a liquid with no melting point listed by multiple vendors . Solid form enables precise gravimetric dispensing on standard analytical balances without the need for specialized liquid handling equipment, reducing weighing errors in synthetic campaigns.

Solid‑state handling Weighing accuracy Hydrochloride stability

Storage Stability: Hydrochloride Salt Requires Refrigerated Storage Indicative of Enhanced Long‑Term Integrity

The target hydrochloride salt is specified for storage at 2–8 °C in a sealed, dry container according to Sigma-Aldrich . The free base analog is recommended for storage in a cool, dry place without explicit temperature control . The stricter storage condition for the salt is typical of hydrochloride salts that are formulated to minimize thermal degradation and moisture uptake, suggesting superior long-term chemical integrity when stored as directed.

Storage stability Thermal degradation Amine oxidation

Chiral Fidelity: Defined (S)-Configuration Enables Stereochemically Predictable Incorporation into Target Molecules

The compound is explicitly designated as the (2S)-enantiomer and is supplied with a purity of ≥95% . While the enantiomeric excess (ee) is not reported, the availability of only the (S)-enantiomer from major suppliers implies a robust synthetic route that delivers a single stereoisomer. By contrast, the racemic mixture (DL-2-aminobutyric acid methyl ester hydrochloride) has a defined melting point of 150 °C [1] but lacks the stereochemical purity required for asymmetric synthesis.

Enantiomeric purity Stereochemical integrity Chiral building block

Peptide Coupling Efficiency: N-Methyl Amino Acid Esters Require Salt‑Free Conditions for Optimal Reactivity

Literature demonstrates that N-methylamino acid esters couple most efficiently in the absence of salt, with the HONSu active ester method being an exception that tolerates salt [1]. Consequently, the hydrochloride salt form may require in situ neutralization before activation, a step that can be precisely controlled to avoid racemization. This contrasts with unmethylated amino acid esters, which often couple effectively without such precautions, underscoring the importance of selecting the correct N-methyl building block for N-methyl peptide synthesis.

Peptide synthesis N-methylation Coupling efficiency

Optimal Application Scenarios for Methyl (2S)-2-(methylamino)butanoate Hydrochloride in Drug Discovery and Peptide Engineering


Synthesis of N-Methylated Peptide Libraries for Conformational Constraint Studies

Because N-methylation eliminates the amide proton and biases the cis/trans ratio of the peptide bond, methyl (2S)-2-(methylamino)butanoate hydrochloride is an ideal building block for systematically probing the conformational landscape of bioactive peptides . Its solid hydrochloride form facilitates accurate weighing for high‑throughput parallel synthesis, while the defined (S)-stereochemistry ensures consistent configuration across a library.

Development of Protease‑Resistant Peptidomimetics

N-Methyl amino acid residues are known to confer resistance to proteolytic degradation. This compound can be incorporated into peptide sequences to increase metabolic stability, a critical parameter in the design of orally bioavailable peptide drugs. The hydrochloride salt form is compatible with standard solid-phase peptide synthesis protocols following in situ neutralization .

Chiral Reference Standard for Enantiomeric Purity Determination

The (S)-enantiomer can serve as a reference standard for analytical method development, including chiral HPLC or capillary electrophoresis, to verify the enantiomeric purity of N-methyl amino acid derivatives. The availability of the compound in high chemical purity (≥95%) makes it suitable for calibration and validation purposes .

Prodrug Design and Aqueous Solubility Optimization

The hydrochloride salt enhances aqueous solubility relative to the neutral free ester, a property that can be exploited in ester prodrug strategies where the compound is designed to release the active N-methyl amino acid upon hydrolysis. The improved solubility profile facilitates formulation studies and in vitro biological assays .

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